molecular formula C21H16N4O2 B1683576 4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide

4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide

Cat. No.: B1683576
M. Wt: 356.4 g/mol
InChI Key: TTYULORVZLXLQA-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide is a benzamide derivative featuring a quinazolin-4-yl core substituted at position 2 with a pyridin-2-yl group. The 4-methoxybenzoyl moiety is linked via an amide bond to the quinazoline nitrogen (position 4).

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide

InChI

InChI=1S/C21H16N4O2/c1-27-15-11-9-14(10-12-15)21(26)25-19-16-6-2-3-7-17(16)23-20(24-19)18-8-4-5-13-22-18/h2-13H,1H3,(H,23,24,25,26)

InChI Key

TTYULORVZLXLQA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-methoxy-N-(2-(2-pyridinyl)isoquinolin-1-yl)benzamide
VUF 8504
VUF-8504
VUF8504

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Quinazoline-Based Derivatives

Key Compounds :

  • 4-Methoxy-N-(2-methylquinazolin-4-yl)benzamide (45)
  • 4-Methoxy-N-(2-trifluoromethylquinazolin-4-yl)benzamide (46)

These analogs, synthesized via coupling of 4-methoxybenzoic acid with 2-substituted quinazolin-4-amines, differ in the substituent at position 2 of the quinazoline ring (methyl, trifluoromethyl, or pyridin-2-yl). The antiplasmodial evaluation of 45 and 46 revealed moderate activity against Plasmodium falciparum (IC50: 1.2–3.8 µM), with the trifluoromethyl group (46 ) showing enhanced potency compared to the methyl group (45 ) due to its electron-withdrawing nature . The pyridin-2-yl substituent in the target compound may further modulate activity through π-π stacking or hydrogen bonding with biological targets.

Table 1: Antiplasmodial Activity of Quinazoline Derivatives

Compound Quinazoline Substituent (Position 2) IC50 (µM)
45 Methyl 3.8
46 Trifluoromethyl 1.2
Target Pyridin-2-yl Not reported

Benzamides with Heterocyclic Modifications

Key Compounds :

  • 4-Methoxy-N-(pyridin-2-yl)benzamide (3j)
  • 4-Methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide

Compound 3j lacks the quinazoline core, instead featuring a direct pyridin-2-yl substitution. In contrast, thiadiazole-containing analogs (e.g., 4-methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide) demonstrated notable activity against Pseudomonas aeruginosa, highlighting the role of the heterocycle in antimicrobial targeting .

Table 2: Structural and Functional Comparisons

Compound Heterocycle Notable Activity
Target Quinazoline Not reported
3j Pyridine N/A
Thiadiazole analog 1,3,4-Thiadiazole Anti-P. aeruginosa

Crystallographic and Conformational Analysis

The crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide revealed a dihedral angle of 63.13° between the benzoyl and piperidine rings, compared to 72.60° in a pyrrolidine analog . Such conformational differences impact molecular packing and solubility. While the target compound’s crystal data are unavailable, its pyridin-2-ylquinazoline moiety likely adopts a planar conformation, facilitating intermolecular interactions in biological systems.

Biological Activity

4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide, also known by its CAS number 148321-04-4, is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities.

Chemical Structure

The molecular formula of this compound is C21H16N4O2C_{21}H_{16}N_{4}O_{2}. The chemical structure is characterized by the presence of a methoxy group and a pyridine moiety attached to a quinazoline core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit various biological activities, including:

  • Anticancer Activity : Many quinazoline compounds have been identified as potent inhibitors of specific protein kinases involved in cancer progression.
  • Antiviral and Antibacterial Properties : Some derivatives have shown effectiveness against viral and bacterial pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of this compound on cancer cell lines, it was found to exhibit an IC50 value indicative of its potency. For instance:

Cell LineIC50 (µM)Reference
MiaPaCa21.32
H19755.89
A4312.06

These values suggest that the compound effectively inhibits cell proliferation and induces apoptosis in specific cancer types.

The mechanism through which this compound exerts its anticancer effects involves inhibition of key signaling pathways. Specifically, it targets:

  • Epidermal Growth Factor Receptor (EGFR) : The compound has been shown to inhibit EGFR mutations associated with resistance to other therapies.

Structure-Activity Relationship (SAR)

The structural modifications on the quinazoline scaffold significantly influence the biological activity of derivatives. In SAR studies:

  • Methoxy Group : The presence of the methoxy group at the para position enhances solubility and binding affinity.
  • Pyridine Moiety : This component is critical for interaction with target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide
Reactant of Route 2
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4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide

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